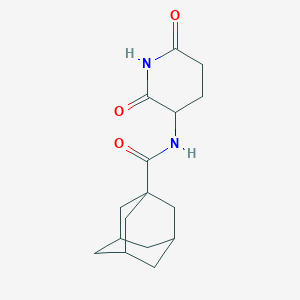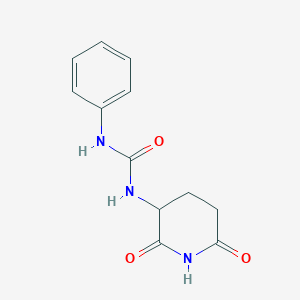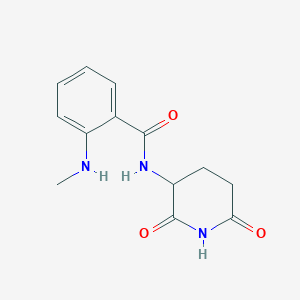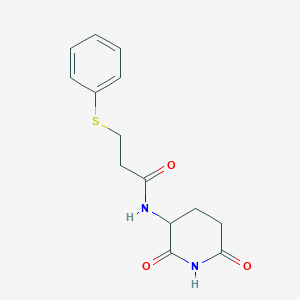
N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide, also known as DPSP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DPSP has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, neuroprotection, improvement of cognitive function, and anti-inflammatory effects. N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide has also been found to modulate the expression of various genes involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide in lab experiments is its ability to inhibit cell proliferation and induce apoptosis, making it a useful tool for studying cancer cells. N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide also has neuroprotective effects, making it a useful tool for studying neurological disorders. However, one limitation of N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide is its potential toxicity, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are many future directions for N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide research, including investigating its potential as a therapeutic agent in cancer, neurological disorders, and inflammation. Further studies are needed to fully understand the mechanism of action of N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide and its effects on various signaling pathways. Additionally, studies are needed to investigate the potential toxicity of N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide and its safety in humans. Overall, N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide shows promise as a therapeutic agent and further research is warranted.
Synthesemethoden
N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide can be synthesized using a multi-step process that involves the reaction of 3-phenylthiopropanoic acid with ethyl chloroformate to form 3-phenylthiopropanoyl chloride. This intermediate is then reacted with N-boc-piperidin-3-one to form N-boc-3-(3-phenylthiopropanoyl)piperidin-3-one, which is then deprotected to form N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, neurological disorders, and inflammation. In cancer research, N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide has been found to inhibit the growth of cancer cells and induce apoptosis. In neurological disorders, N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide has been found to have neuroprotective effects and improve cognitive function. In inflammation research, N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide has been found to have anti-inflammatory effects and reduce oxidative stress.
Eigenschaften
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c17-12-7-6-11(14(19)16-12)15-13(18)8-9-20-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,18)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZBBPCAWXMFQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC(=O)CCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

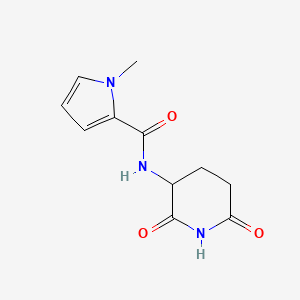


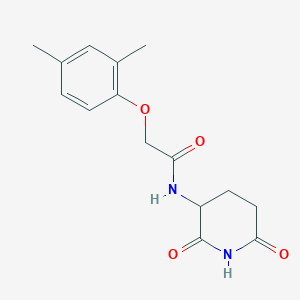
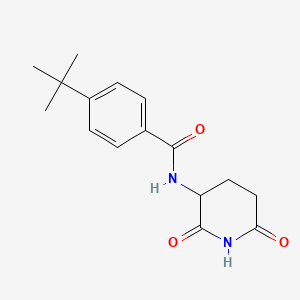

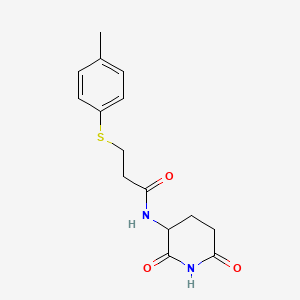

![2-(2-bicyclo[2.2.1]heptanyl)-N-(2,6-dioxopiperidin-3-yl)acetamide](/img/structure/B7582161.png)
